molecular formula C11H13BrN2 B13176490 6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Cat. No.: B13176490
M. Wt: 253.14 g/mol
InChI Key: SBHXNHQWRCTHHF-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings share a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] typically involves a multi-step process. One common method includes the cyclization of an indole derivative with a suitable brominated precursor under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex spiro compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,3’-pyrrolidine]: Similar in structure but lacks the bromine atom.

    Spiro[indole-3,3’-pyrrolidine]-2-one: Contains an additional carbonyl group.

    Spiro[indole-3,3’-pyrrolidine]-2-thione: Contains a sulfur atom instead of oxygen.

Uniqueness

6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,3'-pyrrolidine]

InChI

InChI=1S/C11H13BrN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2

InChI Key

SBHXNHQWRCTHHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNC3=C2C=CC(=C3)Br

Origin of Product

United States

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